An In-depth Technical Guide to 4-benzoyl-1H-imidazole-5-carboxylic acid (CAS 313968-01-3)
An In-depth Technical Guide to 4-benzoyl-1H-imidazole-5-carboxylic acid (CAS 313968-01-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-benzoyl-1H-imidazole-5-carboxylic acid is a multifaceted heterocyclic compound of significant interest within the landscape of contemporary drug discovery. Its structural framework, featuring a benzoyl moiety and a carboxylic acid group appended to an imidazole core, positions it as a molecule of high potential. The imidazole nucleus is a well-established pharmacophore, known to interact with a multitude of biological targets, conferring a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The presence of the benzoyl group, particularly in conjunction with the imidazole ring, strongly suggests a potential mechanism of action as a tubulin polymerization inhibitor, a class of agents critical to cancer chemotherapy.[4][5][6][7] This guide provides a comprehensive overview of 4-benzoyl-1H-imidazole-5-carboxylic acid, postulating its synthesis, physicochemical properties, and exploring its likely biological activities and mechanism of action based on robust evidence from closely related analogs. Detailed experimental protocols for its potential evaluation are also presented to empower researchers in their scientific pursuits.
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental structural motif in numerous biologically active molecules, including the amino acid histidine and the purine bases of nucleic acids.[8] This prevalence in nature underscores its importance and has made imidazole and its derivatives a focal point for synthetic and medicinal chemists. The imidazole scaffold is considered a "privileged" structure in drug discovery due to its ability to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, and its favorable pharmacokinetic properties.[3][8] Consequently, imidazole-containing compounds have been developed into a wide array of therapeutic agents with applications as antifungal, anticancer, and antihypertensive drugs.[1][2]
Synthesis and Characterization
Postulated Synthetic Pathway
A logical approach to the synthesis of 4-benzoyl-1H-imidazole-5-carboxylic acid would likely involve a multi-step process, potentially starting from a suitably substituted 1,2-dicarbonyl compound. The Radiszewski synthesis, which condenses a dicarbonyl compound, an aldehyde, and ammonia, provides a foundational framework for constructing the imidazole core.[8]
Workflow for the Postulated Synthesis of 4-benzoyl-1H-imidazole-5-carboxylic acid
Caption: Postulated synthetic workflow for 4-benzoyl-1H-imidazole-5-carboxylic acid.
Physicochemical Properties
The precise physicochemical properties of 4-benzoyl-1H-imidazole-5-carboxylic acid have not been extensively documented. However, based on its structure and data from analogous compounds, the following properties can be anticipated.
| Property | Predicted Value/Characteristic | Basis of Prediction |
| Molecular Formula | C₁₁H₈N₂O₃ | Based on chemical structure |
| Molecular Weight | 216.19 g/mol | Calculated from molecular formula |
| Appearance | Likely an off-white to pale yellow solid | Common for similar aromatic carboxylic acids[9] |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF | Typical for aromatic carboxylic acids |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5. The imidazole ring will have two pKa values, one for the acidic N-H proton and another for the basic nitrogen. | General characteristics of carboxylic acids and imidazoles |
Biological Activity and Mechanism of Action
The structural similarity of 4-benzoyl-1H-imidazole-5-carboxylic acid to known 2-aryl-4-benzoyl-imidazoles (ABIs) and 4-aryl-2-benzoyl-imidazoles (RABIs) provides a strong basis for predicting its biological activity.[4][5][6] These classes of compounds are potent inhibitors of tubulin polymerization and exhibit significant antiproliferative activity against a range of cancer cell lines, including those with multidrug resistance.[4][6]
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, most notably mitosis.[10] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis, making tubulin a key target for anticancer drug development.[10][11] ABI and RABI compounds have been shown to inhibit tubulin polymerization by binding to the colchicine binding site on β-tubulin.[6][7] This interaction prevents the assembly of microtubules, thereby halting cell division. Given the shared 4-benzoyl-imidazole scaffold, it is highly probable that 4-benzoyl-1H-imidazole-5-carboxylic acid exerts its cytotoxic effects through a similar mechanism.
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
Potential as an Anticancer Agent
The antiproliferative effects of ABI and RABI compounds have been demonstrated to be in the low nanomolar range against various cancer cell lines.[4] A significant advantage of these compounds is their efficacy against multidrug-resistant cancer cells, which often overexpress efflux pumps like P-glycoprotein.[6] This suggests that 4-benzoyl-1H-imidazole-5-carboxylic acid could also be a valuable candidate for treating resistant tumors.
Experimental Protocols
To validate the predicted biological activity of 4-benzoyl-1H-imidazole-5-carboxylic acid, a series of in vitro assays can be performed.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization can be monitored by the increase in light scattering (turbidity) at 340 nm.[10][12]
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Glycerol
-
Test compound (4-benzoyl-1H-imidazole-5-carboxylic acid) dissolved in DMSO
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO vehicle)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a working solution of tubulin at a final concentration of 2-4 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[12][13]
-
Prepare serial dilutions of the test compound, positive control, and negative control in General Tubulin Buffer.
-
In a pre-warmed 96-well plate at 37°C, add the diluted compounds.[12][14]
-
Initiate the polymerization by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.[12][14]
Data Analysis:
-
Plot absorbance at 340 nm versus time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) and the maximum polymer mass.
-
Calculate the IC₅₀ value by plotting the Vmax or maximum polymer mass against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]
Cell-Based Antiproliferation Assay (MTT or Sulforhodamine B Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, and a multidrug-resistant line)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT reagent or Sulforhodamine B (SRB) solution
-
Solubilization buffer (for MTT) or Tris buffer (for SRB)
-
96-well cell culture plates
-
Microplate reader
Procedure (SRB Assay):
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
Fix the cells with trichloroacetic acid.
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye and solubilize the protein-bound dye with Tris buffer.
-
Measure the absorbance at a suitable wavelength (e.g., 510 nm).
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
4-benzoyl-1H-imidazole-5-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Based on strong evidence from structurally related compounds, it is hypothesized to function as a potent inhibitor of tubulin polymerization, a clinically validated mechanism for cancer therapy. Its potential efficacy against multidrug-resistant cancers further enhances its appeal. Future research should focus on the development and validation of a robust synthetic route to enable further investigation. Subsequent studies should then aim to confirm its mechanism of action through in vitro tubulin polymerization assays and detailed cell biology experiments, including cell cycle analysis and apoptosis assays. The in vivo efficacy and pharmacokinetic profile of this compound will also be critical areas for future exploration. The insights provided in this guide aim to facilitate and inspire further research into this promising molecule.
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